Chromatographic Resolution: Distinct HPLC Retention Time vs. Progesterone and Impurity I
The compound's primary analytical differentiator is its characteristic retention time under pharmacopoeial HPLC conditions, which is critical for method selectivity. In a published system suitability test, Progesterone EP Impurity K (Pregna-4,9(11)-diene-3,20-dione) exhibited a retention time of 3.9 minutes, which is clearly resolved from progesterone itself (as measured by the system suitability compound, SFC, at 5.2 minutes) and from another specified impurity, Impurity I, at 3.6 minutes [1]. This resolution ensures accurate quantification and avoids co-elution issues in quality control environments.
| Evidence Dimension | HPLC Retention Time (min) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | SFC (Progesterone surrogate): 5.2; Impurity I: 3.6 |
| Quantified Difference | Target elutes 1.3 min before SFC and 0.3 min after Impurity I |
| Conditions | System suitability chromatographic conditions as per EP monographs for progesterone analysis. |
Why This Matters
This is the sole quantifiable differentiator that determines whether the correct impurity is being monitored in a release test, directly impacting batch disposition and regulatory filing success.
- [1] Table 1. Retention times of SFC, Impurity I, and Impurity K. PMC, National Center for Biotechnology Information. View Source
